Cas no 2310139-85-4 (4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)

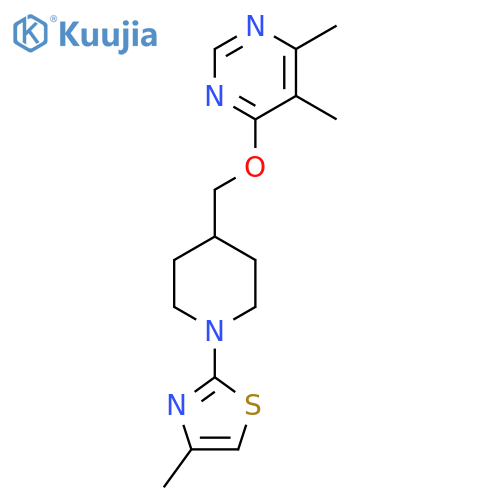

2310139-85-4 structure

商品名:4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine

CAS番号:2310139-85-4

MF:C16H22N4OS

メガワット:318.437081813812

CID:5327397

4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole

- 2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole

- 4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine

-

- インチ: 1S/C16H22N4OS/c1-11-9-22-16(19-11)20-6-4-14(5-7-20)8-21-15-12(2)13(3)17-10-18-15/h9-10,14H,4-8H2,1-3H3

- InChIKey: DHAWFIYOWVZUKK-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)N=C1N1CCC(COC2C(C)=C(C)N=CN=2)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 351

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 79.4

4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6658-5627-15mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-5μmol |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-10μmol |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-4mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-2mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-3mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-25mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-5mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5627-40mg |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 90%+ | 40mg |

$140.0 | 2023-04-20 | |

| Life Chemicals | F6658-5627-2μmol |

4,5-dimethyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2310139-85-4 | 2μmol |

$57.0 | 2023-09-07 |

4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2310139-85-4 (4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 61549-49-3(9-Decenenitrile)

- 42464-96-0(NNMTi)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量